REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][SH:7])=[CH:4][CH:3]=1.[OH-].[Na+].Cl[CH2:13][C:14]#[N:15]>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][S:7][CH2:13][C:14]#[N:15])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CS)C=C1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of this addition (the temperature
|
Type
|
TEMPERATURE
|
Details
|
about 80° C.) the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux (100° C.) for 30 to 45 minutes
|
Duration
|
37.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the oil which has formed
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
WASH
|
Details
|
The ether solution is washed with dilute NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase is dried over MgSO4 which
|
Type
|
FILTRATION
|
Details
|
is filtered off before the ether
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
19.7 g of the stated product are collected (yield about 100%
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CSCC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |